molecular formula C13H15NOS2 B064184 3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile CAS No. 175202-70-7

3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile

Cat. No. B064184
M. Wt: 265.4 g/mol
InChI Key: MBSBTZDYHQSAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile is a compound that likely possesses significant chemical and pharmacological interest, given the general interest in thiophene derivatives for their diverse applications in organic synthesis and drug design. While specific studies on this compound are scarce, research on related thiophene derivatives provides insight into the synthesis methods, molecular structures, chemical reactions, and properties that could be analogous.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions utilizing specific precursors and conditions to introduce the desired functional groups. For instance, studies have shown that reactions involving ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate can yield a variety of fused thiophene derivatives with potential pharmaceutical uses (Mohareb, Mohamed, & Wardakhan, 2000). These reactions demonstrate the feasibility of synthesizing complex thiophene-based compounds through selective reactions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical behavior and potential applications. Studies using DFT and TD-DFT/PCM calculations have provided detailed insights into the structural parameters, spectroscopic characterization, and electronic properties of thiophene-based compounds (Wazzan, Al-Qurashi, & Faidallah, 2016). These analyses are fundamental for understanding the reactivity and stability of such molecules.

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including cycloadditions, substitutions, and electrophilic additions, depending on their functional groups and reaction conditions. The reactivity towards different reagents can lead to a wide range of heterocyclic compounds with diverse applications. For example, the cycloaddition reaction of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene with N-phenylmaleimide produces benzo[c]thiophene derivatives with specific structural features (Ishii et al., 1991).

Scientific Research Applications

Synthesis and Reactivity

Research on the synthesis and reactivity of similar heterocyclic compounds has led to the development of novel methodologies and the unexpected formation of products. For instance, Dyachenko, Pugach, and Shishkin (2011) described the unexpected formation of (E)-2-(2-Hydroxy-benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile through the reaction of related compounds, highlighting the complexity and potential for discovering new reaction pathways in organic chemistry Dyachenko, Pugach, & Shishkin, 2011.

Biological Activity

Several studies have explored the biological activities of compounds with a core structure similar to 3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile. Gevorgyan, Hakobyan, Hovakimyan, Melkonyan, and Panosyan (2019) investigated the antioxidant activity and effects on blood coagulation parameters of β-aminoketones and related derivatives, providing insights into potential therapeutic applications Gevorgyan et al., 2019.

Mohareb and Abdo (2022) studied the antiproliferative and antiprostate cancer activities of heterocyclic compounds derived from reactions involving similar thiophene carbonitriles, demonstrating the potential of these compounds in oncological research Mohareb & Abdo, 2022.

Spectroscopic and Structural Analysis

Research into the spectroscopic and structural characteristics of thiophene derivatives has provided valuable information about their chemical properties. Oturak et al. (2017) conducted experimental and quantum chemical calculations on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, shedding light on the molecular structure and potential interactions of similar compounds Oturak et al., 2017.

Antimicrobial and Antioxidant Properties

Patil, Chavan, Toche, Bhole, Patil, and Aware (2017) synthesized tetrahydrobenzo[b]thiophen-2-yl)-N, N-dimethylformamidine derivatives and evaluated their antimicrobial activities against various pathogens, demonstrating the potential of these compounds in developing new antimicrobial agents Patil et al., 2017.

Safety And Hazards

Thiophene derivatives can pose various safety hazards. For example, 3-Thiophenecarbonitrile can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Thiophene derivatives have a wide range of applications and continue to be a topic of interest for researchers. They are used in industrial chemistry and material science as corrosion inhibitors, in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name

3-ethylsulfanyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS2/c1-4-16-12-11-8(10(7-14)17-12)5-13(2,3)6-9(11)15/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSBTZDYHQSAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C2C(=C(S1)C#N)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381150
Record name 3-(Ethylsulfanyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile

CAS RN

175202-70-7
Record name 3-(Ethylsulfanyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.